

Selectivity of AZD3458 against PI3K alpha, beta, and delta isoforms

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Compound of Interest

Compound Name: AZD3458

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AZD3458: A Comparative Analysis of PI3K Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor **AZD3458**, focusing on its selectivity for the class I isoforms alpha (α), beta (β), and delta (δ). The information is supported by experimental data and methodologies to offer a comprehensive resource for researchers in oncology and immunology.

Introduction to AZD3458 and PI3K Signaling

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the class I catalytic subunit: p110 α , p110 β , p110 γ , and p110 δ . While the α and β isoforms are broadly expressed, the δ and γ isoforms are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological disorders.

AZD3458 is a potent and highly selective inhibitor of the PI3K gamma (γ) isoform.^[1] Its selectivity profile is crucial for understanding its mechanism of action and potential therapeutic applications, particularly in immuno-oncology.

Comparative Selectivity Profile of PI3K Inhibitors

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates greater potency. To facilitate comparison across a wide range of potencies, IC₅₀ values are often converted to pIC₅₀ values (pIC₅₀ = -log(IC₅₀ in M)). A higher pIC₅₀ value corresponds to a more potent inhibitor.

The table below summarizes the biochemical potency of **AZD3458** against the class I PI3K isoforms and compares it with other notable PI3K inhibitors with varying selectivity profiles.

Inhibitor	PI3K α	PI3K β	PI3K δ	PI3K γ	Selectivity Profile
AZD3458	pIC ₅₀ : 5.1 (IC ₅₀ : 7,943 nM)	pIC ₅₀ : <4.5 (IC ₅₀ : >31,623 nM)	pIC ₅₀ : 6.5 (IC ₅₀ : 316 nM)	pIC ₅₀ : 9.1 (IC ₅₀ : 0.8 nM)	γ -selective[1]
Alpelisib (BYL719)	IC ₅₀ : 4.6 nM[2]	IC ₅₀ : 1,156 nM[2]	IC ₅₀ : 290 nM[2][3]	IC ₅₀ : 250 nM[2][3]	α -selective[2][4]
Idelalisib (CAL-101)	IC ₅₀ : 8,600 nM	IC ₅₀ : 4,000 nM	IC ₅₀ : 2.5 nM	IC ₅₀ : 89 nM	δ -selective[5]
Duvelisib (IPI-145)	IC ₅₀ : 740 nM	IC ₅₀ : 1,830 nM	IC ₅₀ : 2.5 nM	IC ₅₀ : 27 nM	δ/γ -selective[6][7]
Copanlisib (BAY 80-6946)	IC ₅₀ : 0.5 nM[8]	IC ₅₀ : 3.7 nM	IC ₅₀ : 0.7 nM[8]	IC ₅₀ : 6.4 nM	Pan-Class I (α/δ dominant)[9][10][11]

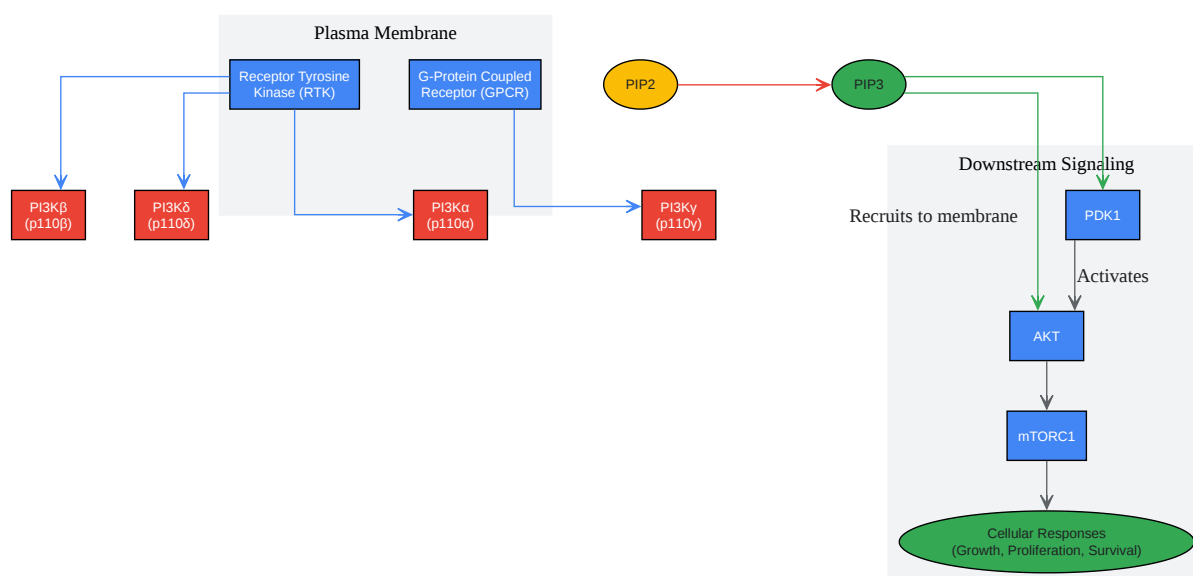
Note: IC₅₀ values for **AZD3458** were calculated from the provided pIC₅₀ values for comparative purposes.[1][12][13] A direct comparison of absolute IC₅₀ values between different studies should be made with caution due to potential variations in assay conditions.

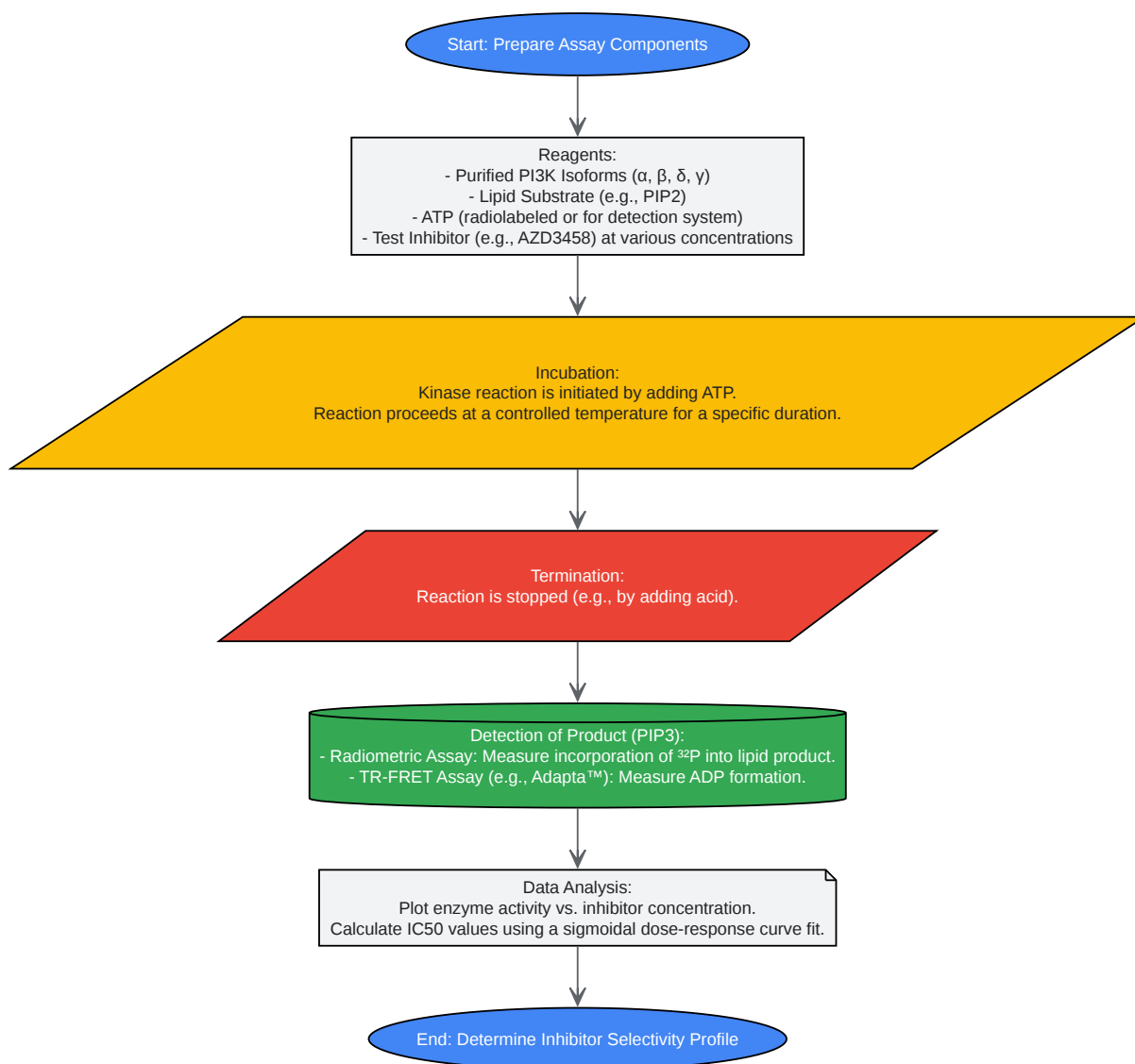
The data clearly illustrates that **AZD3458** is exceptionally potent against PI3K γ , with significantly lower activity against the α , β , and δ isoforms, establishing it as a highly selective PI3K γ inhibitor. This contrasts with other inhibitors like Alpelisib, which targets PI3K α , and

Idelalisib, which is selective for PI3K δ .^{[2][14]} Duvelisib demonstrates dual activity against both δ and γ isoforms, while Copanlisib acts as a pan-inhibitor with heightened activity against the α and δ isoforms.^{[10][11][15]}

Visualizing the PI3K Signaling Pathway and Experimental Workflow

To better understand the context of **AZD3458**'s activity, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining inhibitor selectivity.





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphatidylinositol 3-Kinase α -Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01676D [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase II evaluation of copanlisib, a selective inhibitor of Pi3kca, in patients with persistent or recurrent endometrial carcinoma harboring PIK3CA hotspot mutations: An NRG Oncology study (NRG-GY008) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. biorxiv.org [biorxiv.org]
- 14. The PI3K δ -Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Safety and efficacy of dual PI3K- δ , γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]

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